3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-
Description
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- is a heterocyclic compound featuring a five-membered isoxazolidinone ring fused with a substituted furanyl moiety.
Properties
CAS No. |
61982-46-5 |
|---|---|
Molecular Formula |
C8H6BrNO4 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-(5-bromofuran-2-carbonyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(14-6)8(12)10-7(11)3-4-13-10/h1-2H,3-4H2 |
InChI Key |
QFQIIYCLRNBHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CON(C1=O)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one can be achieved through various methods. One common approach involves the cyclization of β-alkynyl hydroxamic acids catalyzed by gold(I) complexes. For instance, the reaction of N-substituted α-alkynyl hydroxamic acids with gold(I) catalysts such as Au(PPh₃)SbF₆ under mild conditions results in the formation of isoxazolidin-3-ones . This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods: Industrial production of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of furan-2,3-diones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown binding affinity to enzymes such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties . The compound may inhibit the enzyme’s activity by binding to its active site, thereby blocking the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- | 5-bromo-2-furanyl carbonyl | C₈H₆BrNO₄ | 276.05 g/mol | Not provided | Bromine as electron-withdrawing group |
| 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- | 5-nitro-2-furanyl carbonyl | C₈H₆N₂O₅ | 210.14 g/mol | 61981-61-1 | Nitro group enhances electrophilicity |
| 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]- | 2-chlorophenylmethyl | C₁₁H₁₁ClNO₂ | 239.67 g/mol | 87674-68-8 | Aromatic chlorophenyl substituent |
| 2-Oxazolidinone,3-[[(3S,4R,5S)-3-(2-furanyl)...] | Complex stereochemical substituent | C₁₈H₁₈N₂O₅ | 342.35 g/mol | 828924-22-7 | Stereochemically defined backbone |
Electronic and Steric Comparisons
- Bromo vs. Nitro Substituents : The bromine atom in the target compound is less electron-withdrawing than the nitro group in CAS 61981-61-1. This difference may reduce electrophilic reactivity at the furan ring but enhance stability under acidic conditions .
- Aromatic vs. Heteroaromatic Substituents : The chlorophenylmethyl group in CAS 87674-68-8 introduces steric bulk and lipophilicity, contrasting with the planar, conjugated furanyl system in the target compound. This could influence binding affinity in biological targets .
- Stereochemical Complexity: The compound CAS 828924-22-7 demonstrates how stereochemistry (e.g., 3S,4R,5S configuration) can modulate activity, a feature absent in the non-chiral target compound .
Reactivity and Functional Group Interactions
- The carbonyl group in the target compound’s furanyl moiety may participate in hydrogen bonding or nucleophilic attacks, similar to the nitro-substituted analog. However, bromine’s lower electronegativity compared to nitro may limit charge localization .
- The absence of stereochemical complexity in the target compound simplifies synthetic routes compared to CAS 828924-22-7, which requires precise enantiomeric control .
Research Implications
- Agrochemical Potential: Chlorophenyl-substituted isoxazolidinones (e.g., CAS 87674-68-8) are documented in pesticide formulations, suggesting that the bromofuranyl derivative could exhibit herbicidal or fungicidal activity .
- Pharmacological Applications : Nitro-substituted furans (e.g., CAS 61981-61-1) are often explored for antimicrobial properties, implying that the bromo analog may serve as a less toxic alternative .
Biological Activity
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- (CAS No. 61982-46-5) is a heterocyclic compound featuring a furan ring and an isoxazolidinone moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to the presence of the bromine atom on the furan ring, which enhances its reactivity and potential for further functionalization. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical properties of 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C8H6BrNO4 |
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 2-(5-bromofuran-2-carbonyl)-1,2-oxazolidin-3-one |
| InChI Key | QFQIIYCLRNBHKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CON(C1=O)C(=O)C2=CC=C(O2)Br |
Synthesis
The synthesis of 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- can be achieved through various methods. One common approach involves the cyclization of β-alkynyl hydroxamic acids catalyzed by gold(I) complexes. For example, the reaction of N-substituted α-alkynyl hydroxamic acids with gold(I) catalysts such as Au(PPh₃)SbF₆ under mild conditions results in the formation of isoxazolidin-3-ones.
Antimicrobial Activity
Research indicates that derivatives of 3-Isoxazolidinone exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance the interaction with microbial targets .
Anticancer Potential
Studies have also investigated the anticancer potential of this compound. The mechanism appears to involve inhibition of specific enzymes associated with cancer cell proliferation. For instance, derivatives have shown binding affinity to cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory and anticancer properties .
The biological activity of 3-Isoxazolidinone is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as COX-2, which are involved in inflammatory pathways.
- Cellular Interaction: It has been suggested that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of 3-Isoxazolidinone against a panel of bacteria including E. coli and S. aureus. The derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound in vitro using human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM. Further mechanistic studies revealed that these effects were mediated through apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
